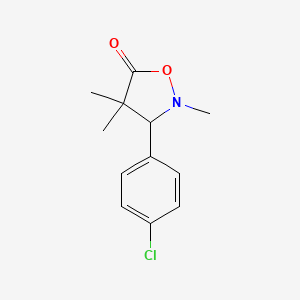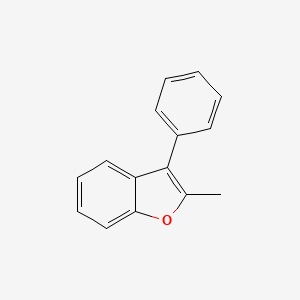
2-Methyl-3-phenylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic substances. The unique structure of this compound, which includes a benzene ring fused to a furan ring with a methyl and phenyl substituent, makes it an interesting subject for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylbenzofuran can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where substituted phenols react with 1-acyl-1-thiocarbocations generated from 1-acyl-1-chlorosulfides under Friedel-Crafts reaction conditions . Another method includes the coupling reaction of o-halogenophenols with copper (I) arylacetylide to afford 2-substituted benzofurans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Lewis acids such as SnCl4, TiCl4, and AlCl3 is common in these processes to facilitate the formation of the benzofuran ring .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones .
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylbenzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenylbenzofuran involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Benzofuran: The parent compound of the benzofuran family, known for its wide range of biological activities.
2-Phenylbenzofuran: Similar to 2-Methyl-3-phenylbenzofuran but lacks the methyl group, which can affect its chemical reactivity and biological activity.
3-Methylbenzofuran: Similar structure but with the methyl group at a different position, leading to different chemical properties.
Uniqueness: this compound is unique due to the presence of both a methyl and phenyl group, which enhances its chemical reactivity and biological activity compared to other benzofuran derivatives .
Propiedades
Número CAS |
33104-08-4 |
|---|---|
Fórmula molecular |
C15H12O |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-methyl-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10H,1H3 |
Clave InChI |
RTGRNRTWJJCCCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
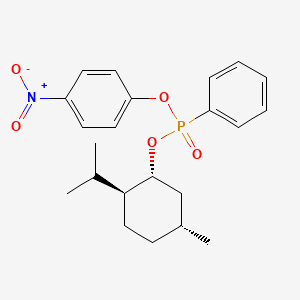
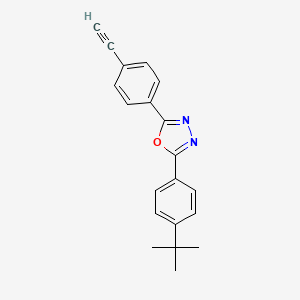

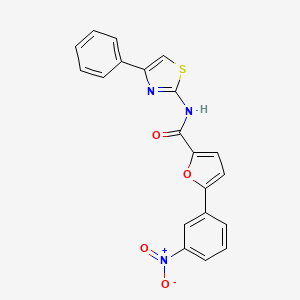
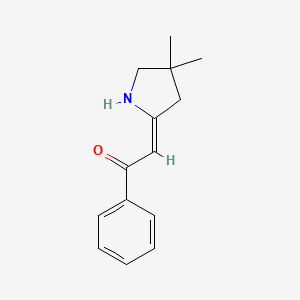
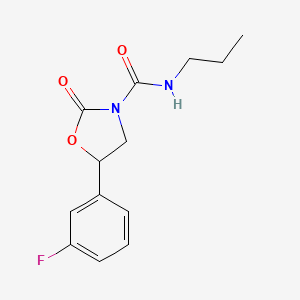
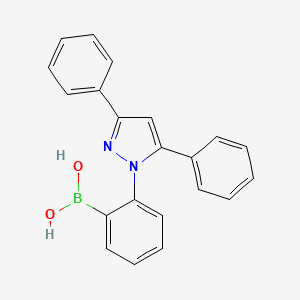
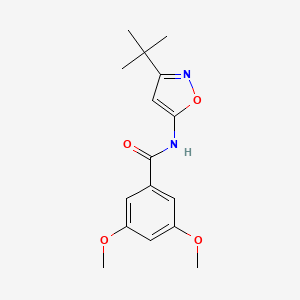

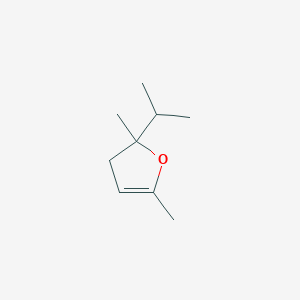
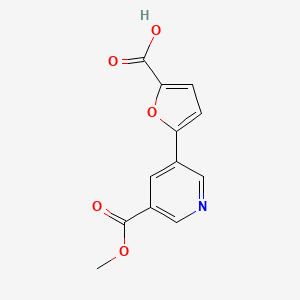
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
